1-[2-(diethylamino)ethyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidone ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrrolidone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Pyridine Ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine moiety.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and hydroxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets could include:
Neurotransmitter Receptors: The compound may bind to receptors in the brain, modulating their activity and affecting neurotransmission.
Enzymes: It could inhibit or activate specific enzymes, altering metabolic pathways.
Ion Channels: The compound may interact with ion channels, affecting ion flow and cellular excitability.
Comparison with Similar Compounds
Similar Compounds
- **1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE shares similarities with other pyrrolidone and pyridine-containing compounds.
N-Methylpyrrolidone (NMP): A common solvent with a pyrrolidone ring.
Pyridine Derivatives: Compounds like nicotinamide, which also contain a pyridine ring.
Uniqueness
The uniqueness of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of functional groups and rings, which confer specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C30H33N3O4 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
(4Z)-1-[2-(diethylamino)ethyl]-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H33N3O4/c1-4-32(5-2)17-18-33-27(23-13-15-31-16-14-23)26(29(35)30(33)36)28(34)24-9-11-25(12-10-24)37-20-22-8-6-7-21(3)19-22/h6-16,19,27,34H,4-5,17-18,20H2,1-3H3/b28-26- |
InChI Key |
BPKZTSXFYURBBF-SGEDCAFJSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(\C2=CC=C(C=C2)OCC3=CC=CC(=C3)C)/O)/C(=O)C1=O)C4=CC=NC=C4 |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OCC3=CC=CC(=C3)C)O)C(=O)C1=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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